Product packaging for 2,3-Difluorophenyl acetate(Cat. No.:)

2,3-Difluorophenyl acetate

Cat. No.: B8795821
M. Wt: 172.13 g/mol
InChI Key: YEEDHQQUIZYWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Difluorophenyl acetate (CAS 851936-86-2) is a fluorinated organic compound with the molecular formula C 8 H 6 F 2 O 2 and a molecular weight of 172.13 g/mol . It serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The presence of the acetate ester protects the phenolic OH group, allowing for selective functionalization at other sites on the aromatic ring. The electron-withdrawing nature of the fluorine atoms influences the electronic properties of the benzene ring, which can be exploited to fine-tune the characteristics of target molecules. Compounds in this chemical family are often utilized in the development of more complex structures, including liquid crystal materials and active pharmaceutical ingredients (APIs) . As a reactive intermediate, this compound can undergo various transformations, such as hydrolysis to the corresponding phenol or transesterification reactions. Researchers value this compound for its role in constructing molecules that require a specific, fluorinated phenyl motif, as fluorine incorporation can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B8795821 2,3-Difluorophenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

(2,3-difluorophenyl) acetate

InChI

InChI=1S/C8H6F2O2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3

InChI Key

YEEDHQQUIZYWJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)F)F

Origin of Product

United States

Synthetic Methodologies for 2,3 Difluorophenyl Acetate and Precursor Compounds

Direct Esterification Approaches for 2,3-Difluorophenyl Acetate (B1210297) Synthesis

Direct esterification of 2,3-difluorophenol (B1222669) with an acetylating agent is a common and efficient method for synthesizing 2,3-difluorophenyl acetate.

The Fischer-Speier esterification, a classic method, involves the reaction of a carboxylic acid (acetic acid) with an alcohol (2,3-difluorophenol) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This equilibrium-driven reaction often requires heating under reflux to achieve a reasonable rate. ausetute.com.au To favor the formation of the ester, a large excess of the alcohol can be used, or water, a byproduct, can be removed as it forms. libretexts.org The mechanism involves protonation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comlibretexts.org

To enhance reaction rates and yields, more reactive acetylating agents are frequently employed. Acetic anhydride (B1165640) is a widely used alternative to acetic acid. google.com The reaction of 2,3-difluorophenol with acetic anhydride can proceed under milder conditions and often does not require a strong acid catalyst, although one can be used to accelerate the reaction. google.com Other activated acyl derivatives, such as acyl chlorides (e.g., acetyl chloride), are also highly effective due to their high reactivity. libretexts.org The use of these agents typically leads to a more complete and faster conversion to the ester.

Various catalytic systems have been developed to improve the efficiency and selectivity of the esterification of phenols. While strong mineral acids like sulfuric acid are traditional catalysts for Fischer esterification, they can sometimes lead to side reactions. masterorganicchemistry.com Lewis acids, such as copper(II) tetrafluoroborate (B81430) and copper triflate (Cu(OTf)₂), have been shown to effectively catalyze the acetylation of phenols with acetic anhydride under mild, solvent-free conditions. organic-chemistry.org

Bases can also serve as catalysts. Pyridine (B92270) is a common catalyst for acetylation with acetic anhydride, although its toxicity and high boiling point can complicate product isolation. mdpi.com A more benign and efficient alternative is the use of sodium bicarbonate, which can catalyze the acetylation of phenols with acetic anhydride at room temperature in good to excellent yields. mdpi.comresearchgate.net Other catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) and its hydrochloride salt have also been used effectively for the acylation of phenols. organic-chemistry.org

Catalyst SystemAcetylating AgentConditionsAdvantages
Sulfuric AcidAcetic AcidHeating under refluxTraditional, low cost
Acetic AnhydrideAcetic AnhydrideRoom temp. or mild heatHigher reactivity than acetic acid
Copper(II) tetrafluoroborateAcetic AnhydrideSolvent-free, room temp.Mild conditions, efficient
Sodium BicarbonateAcetic AnhydrideRoom temperatureMild, environmentally friendly
DMAPAcetic AnhydrideBase-free conditionsRecyclable catalyst

Advanced Synthesis of 2,3-Difluorophenol Precursors

The availability of the precursor, 2,3-difluorophenol, is crucial for the synthesis of this compound. Several advanced methods are employed for its synthesis.

The direct and selective introduction of fluorine atoms onto an aromatic ring is a challenging yet powerful strategy. While direct fluorination of phenol (B47542) itself is difficult to control, modern methods offer more selective pathways. One approach involves the use of transition metal-catalyzed reactions to form C-F bonds. acs.org For instance, palladium-catalyzed fluorination of aryl triflates or bromides has emerged as a viable method, although it can be complex. acs.org

A more established route to fluorinated phenols involves the diazotization of a corresponding aniline. For example, 2,3,4-trifluoroaniline (B1293922) can be converted to 2,3,4-trifluorophenol (B133511) through diazotization followed by hydrolysis. Another strategy is the nucleophilic aromatic substitution (SNA_r) on highly activated polyfluorinated benzenes.

A common and effective route to 2,3-difluorophenol starts with 1,2-difluorobenzene. This compound can be lithiated using n-butyllithium at low temperatures to form 2,3-difluorophenyl-lithium. electronicsandbooks.com This organolithium intermediate can then be reacted with a borate (B1201080) ester, such as trimethyl borate, followed by oxidation with hydrogen peroxide to yield 2,3-difluorophenol. chemicalbook.com This method has been reported to produce the desired phenol in high yield. chemicalbook.com

Another approach involves the Grignard reaction. Fluorobromobenzene can be converted to a Grignard reagent, which then reacts with a boric acid ester. Subsequent hydrolysis and oxidation yield the fluorophenol. google.com

Starting MaterialKey ReagentsIntermediateProduct
1,2-Difluorobenzenen-Butyllithium, Trimethyl borate, H₂O₂2,3-Difluorophenyl-lithium2,3-Difluorophenol
FluorobromobenzeneMg, Boric acid ester, Acid, Oxidizing agentFluorophenylmagnesium halideFluorophenol
2,3,4-TrifluoroanilineNaNO₂, H₂SO₄, H₂ODiazonium salt2,3,4-Trifluorophenol

Novel Synthetic Strategies and Green Chemistry Considerations in the Production of this compound

The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts, as well as the development of atom-economical reaction pathways such as multi-component reactions.

Exploration of Multi-Component Reaction Protocols Incorporating Difluorophenyl Moieties

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all components, represent a highly efficient and atom-economical approach to chemical synthesis. bohrium.comacs.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to devise potential synthetic routes.

One plausible, albeit currently hypothetical, three-component approach could involve the reaction of 2,3-difluorophenol, an acylating agent precursor, and a suitable coupling agent in a one-pot synthesis. For instance, a reaction could be envisioned between 2,3-difluorophenol, a carboxylic acid (as the acyl source), and a dehydrating agent or a catalyst that facilitates esterification.

Another conceptual MCR could be a variation of the Kabachnik–Fields reaction, which typically forms α-aminophosphonates. beilstein-journals.org A modified version could potentially be designed to synthesize aryl esters. Such a reaction might involve an aldehyde, a difluorophenol, and a suitable third component that delivers the acetyl group under the influence of a catalyst. While these are speculative pathways, they are grounded in the established versatility of MCRs to construct a wide array of functionalized molecules. chemmethod.comresearchgate.netacs.orgrsc.orgscirp.orgmdpi.com

The development of such MCRs for the synthesis of this compound would offer significant advantages over traditional multi-step syntheses by reducing reaction time, energy consumption, and waste generation.

Utilization of Sustainable Reaction Media and Reagents in Synthesis

Significant progress has been made in applying green chemistry principles to the acylation of phenols, a key step in the synthesis of this compound. These advancements focus on replacing hazardous reagents and solvents with more sustainable alternatives.

Ionic Liquids as Catalysts and Solvents:

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents due to their low volatility, high thermal stability, and recyclability. google.com Several studies have demonstrated the effectiveness of ILs in catalyzing the acetylation of phenols. For example, pyridine propyl sulfonic acid-based ILs have been used as catalysts, avoiding the need for an additional solvent. google.com Similarly, other ILs like [HMIM]HSO₄ and [NMPH]HSO₄ have been successfully employed as both catalyst and solvent in the synthesis of phenylacetate (B1230308) from phenol and acetic anhydride, with the IL being recyclable. google.com The use of imidazolium-based acetate ionic liquids has also been explored in halogen-free synthesis procedures. rsc.org The application of these IL-based methods to the acetylation of 2,3-difluorophenol could provide a greener route to this compound.

Heterogeneous and Reusable Catalysts:

The use of solid, reusable catalysts is another cornerstone of green synthesis, as it simplifies product purification and minimizes waste. Amberlyst-15, a solid acidic resin, has been shown to be an effective catalyst for the acylation of phenols with acetic anhydride at room temperature under heterogeneous conditions. sciencedaily.com This catalyst offers mild and highly selective transformations in an environmentally friendly manner. sciencedaily.com Another example is the use of ruthenium(III) acetylacetonate (B107027) as an efficient and recyclable catalyst for the acetylation of phenols under solvent-free conditions. colab.ws Furthermore, rice husk-derived silica (B1680970) nanoparticles functionalized with boric acid have been utilized as a heterogeneous catalyst for the acetylation of phenols, demonstrating the potential of agro-waste derived materials in catalysis. niscpr.res.in

Solvent-Free and Alternative Energy Conditions:

Conducting reactions without a solvent or under alternative energy sources like ultrasound irradiation further enhances the green credentials of a synthetic process. N-acylation of various compounds has been successfully achieved using acetic anhydride under catalyst- and solvent-free conditions, often with ultrasound irradiation to accelerate the reaction. mdpi.comorientjchem.org These methods offer advantages such as simpler work-up, reduced reaction times, and high yields. orientjchem.org Applying these solvent-free and ultrasound-assisted conditions to the acetylation of 2,3-difluorophenol could lead to a more sustainable production process for this compound.

The following table summarizes various green catalytic systems that have been reported for the acylation of phenols and could be applicable to the synthesis of this compound.

Catalyst SystemAcylating AgentReaction ConditionsKey Advantages
Pyridine propyl sulfonic acid ionic liquid google.comAcetic acid120-130°C, 2-6 hoursAvoids use of a separate solvent, simple operation. google.com
[HMIM]HSO₄ or [NMPH]HSO₄ ionic liquid google.comAcetic anhydride70-130°C, 6-12 hoursRecyclable catalyst and solvent, high yield. google.com
Amberlyst-15 sciencedaily.comAcetic anhydrideRoom temperatureHeterogeneous catalyst, mild conditions, environmentally friendly. sciencedaily.com
Ruthenium(III) acetylacetonate colab.wsNot specifiedAmbient temperature, neatRecyclable catalyst, solvent-free. colab.ws
Rice husk-silica-boric acid nanoparticles niscpr.res.inAcetic anhydrideGrindstone methodUse of agro-waste derived catalyst, solvent-free, rapid. niscpr.res.in
Catalyst and Solvent-Free mdpi.comorientjchem.orgAcetic anhydrideUltrasound irradiation or 80-85°CSimple, efficient, reduced waste and energy consumption. mdpi.comorientjchem.org

Advanced Spectroscopic and Crystallographic Characterization in Research on 2,3 Difluorophenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,3-Difluorophenyl acetate (B1210297). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

In a ¹H NMR spectrum of 2,3-Difluorophenyl acetate, the protons on the aromatic ring and the methyl group of the acetate moiety would give rise to distinct signals. The aromatic protons would appear as a complex multiplet due to spin-spin coupling with each other and with the adjacent fluorine atoms. The methyl protons would be observed as a singlet, typically in the range of δ 2.0-2.5 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.15–7.25 Multiplet (m)

Note: Predicted data is based on analogous structures and general chemical shift principles.

A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The aromatic carbons directly bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Key Feature
Carbonyl (C=O) ~168-170
Aromatic C-O ~150
Aromatic C-F ~148-152 Doublet (d), due to C-F coupling
Aromatic C-H ~115-130

Note: Predicted data is based on analogous structures and general chemical shift principles. researchgate.net

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. alfa-chemistry.com For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and coupling constants would provide valuable information about their electronic environment and spatial relationship. oup.com The typical chemical shift range for aryl-fluorine compounds is between -100 and -170 ppm relative to CFCl₃. alfa-chemistry.com

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to trace the connectivity within the aromatic ring system. huji.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connection between the acetate group and the difluorophenyl ring by observing a correlation from the methyl protons to the carbonyl carbon and from the aromatic protons to the carbons in the ring.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This is a critical step in the definitive identification of a synthesized compound. rsc.org

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions and Structural Features

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In a typical MS/MS experiment, molecules are first ionized, and a specific ion—the precursor ion, usually the molecular ion (M⁺)—is selected by the first mass analyzer. wikipedia.org This selected ion is then passed into a collision cell, where it collides with an inert gas, causing it to fragment into smaller, charged product ions and neutral fragments. nationalmaglab.org The second mass analyzer then separates and detects these product ions, generating a product ion spectrum that provides a fingerprint of the precursor ion's structure. wikipedia.org

For this compound, the molecular ion [C₈H₆F₂O₂]⁺˙ would have a mass-to-charge ratio (m/z) of 172. The fragmentation of this ion is dictated by the chemical nature of the ester and the substituted aromatic ring. The primary fragmentation pathways for esters include alpha-cleavage and rearrangements. libretexts.orguou.ac.in

A key fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, which results in the formation of a stable acylium ion. For an acetate ester, this cleavage yields the acetyl cation (CH₃CO⁺) at m/z 43, which is often the most abundant fragment ion (the base peak) in the spectrum. fiveable.me Another significant fragmentation involves the cleavage of the ester's C-O bond, leading to the formation of the 2,3-difluorophenoxy cation at m/z 129. A McLafferty rearrangement, a characteristic fragmentation for compounds with a carbonyl group, can also occur, involving the transfer of a hydrogen atom and resulting in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) to produce the 2,3-difluorophenol (B1222669) radical cation at m/z 130. uou.ac.infiveable.me

These predicted fragmentation patterns are essential for confirming the identity and structural features of this compound in complex mixtures.

Table 1: Predicted Key Fragment Ions of this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (mass) Proposed Fragment Structure Fragmentation Pathway
172 43 129 [CH₃CO]⁺ Alpha-cleavage
172 129 43 [C₆H₃F₂O]⁺ C-O bond cleavage
172 130 42 [C₆H₄F₂O]⁺˙ McLafferty Rearrangement

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups and providing a unique molecular fingerprint. wikipedia.org These techniques probe the vibrational motions of atoms within a molecule. wikipedia.org While FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to these vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. rsc.orglibretexts.org The selection rules for the two techniques are different, making them complementary; vibrations that are strong in IR may be weak in Raman, and vice versa.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of this compound is dominated by characteristic absorptions from its ester functional group and the difluorinated aromatic ring. Esters are well-known for exhibiting a pattern of three strong peaks, often called the "Rule of Three." spectroscopyonline.com This includes a very strong and sharp carbonyl (C=O) stretching vibration, and two intense C-O stretching vibrations. spectroscopyonline.com For phenyl acetates specifically, the C=O stretch appears at a relatively high wavenumber. researchgate.net The spectrum would also feature bands corresponding to the aromatic ring, including C-H and C=C stretching, as well as the distinctive C-F stretching modes.

Table 2: Predicted Characteristic FT-IR Vibrational Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch Aryl C-H 3100-3000 Medium-Weak
Carbonyl (C=O) Stretch Ester ~1765 Strong, Sharp
Aromatic C=C Stretch Aromatic Ring 1600-1450 Medium
Asymmetric C-O-C Stretch Ester ~1240 Strong
Symmetric C-O-C Stretch Ester ~1100-1050 Strong
C-F Stretch Aryl C-F 1300-1100 Strong
C-H Out-of-Plane Bend Aromatic Ring 900-675 Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary data to FT-IR for the structural analysis of this compound. While the polar C=O and C-F bonds would be visible, Raman spectra are often dominated by vibrations of non-polar bonds and symmetric molecular motions. beilstein-journals.org Therefore, the symmetric "breathing" mode of the difluorophenyl ring, where the entire ring expands and contracts symmetrically, is expected to produce a particularly strong and sharp signal. The aromatic C=C stretching vibrations would also be prominent. The less polar C-H and C-C bonds will also show characteristic signals, providing a comprehensive vibrational profile when combined with FT-IR data.

Table 3: Predicted Key Raman Active Modes for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Predicted Intensity
Aromatic C-H Stretch Aryl C-H 3100-3000 Medium
Carbonyl (C=O) Stretch Ester ~1765 Medium-Weak
Aromatic C=C Stretch Aromatic Ring 1600-1450 Strong
Symmetric Ring Breathing Aromatic Ring ~1000 Strong, Sharp
C-F Symmetric Stretch Aryl C-F 1100-1000 Medium

Single-Crystal X-ray Diffraction (XRD) for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. rsc.org While a specific crystal structure for this compound is not publicly documented, analysis of closely related fluorinated aromatic compounds allows for a detailed prediction of its likely solid-state characteristics. mdpi.comresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a network of weak intermolecular interactions that stabilize the lattice structure. Based on analyses of similar molecules, several types of interactions are anticipated. researchgate.netiucr.org

C-H···O Hydrogen Bonds: The carbonyl oxygen of the acetate group is a strong hydrogen bond acceptor. It would likely participate in weak C-H···O hydrogen bonds with aromatic C-H groups from neighboring molecules, linking them into chains or more complex networks. researchgate.net

π-π Stacking: The electron-rich aromatic rings are capable of engaging in π-π stacking interactions. These interactions, where the planes of the phenyl rings of adjacent molecules stack upon one another (often in an offset fashion), are a common feature in the crystal structures of aromatic compounds and would play a crucial role in the crystal cohesion of this compound. mdpi.com

Conformational Analysis within the Crystalline Lattice

The conformation of a molecule in a crystal represents a low-energy state that is a compromise between intramolecular forces (like steric hindrance) and intermolecular packing forces. rsc.org For this compound, the conformational analysis would focus on the relative orientation of the acetate group with respect to the difluorophenyl ring.

The key parameter defining this conformation is the torsion angle between the plane of the phenyl ring and the plane of the ester group (defined by the C-O-C=O atoms). The molecule is not expected to be perfectly planar due to steric repulsion between the ortho-fluorine atom and the ester group. The solid-state conformation would likely adopt a twisted arrangement to minimize these steric clashes while maximizing favorable intermolecular interactions within the crystal lattice. researchgate.net Analysis of related structures shows that the degree of planarity and the specific torsion angles are highly sensitive to the nature and position of substituents on the phenyl ring. researchgate.netiucr.org

Computational Chemistry and Theoretical Studies on 2,3 Difluorophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals and their corresponding energies.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. rsc.orgmaterialsciencejournal.org It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 2,3-Difluorophenyl acetate (B1210297), a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would yield the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. materialsciencejournal.orgbhu.ac.in

Table 1: Representative Predicted Geometric Parameters for 2,3-Difluorophenyl Acetate using DFT (Note: These values are illustrative, based on standard bond lengths and the expected effects of fluorine substitution, and are not from a published computational study on this specific molecule.)

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthC-F~1.34 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleO=C-O~123°
Bond AngleC-C-F~119°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Spatial Distribution)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. masterorganicchemistry.comresearchgate.net A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO is likely centered on the carbonyl group of the acetate moiety. The electron-withdrawing fluorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl acetate. Analysis of these orbitals helps predict how the molecule will interact with other reagents. researchgate.net From the HOMO and LUMO energies, important quantum chemical descriptors like electronegativity, chemical hardness, and softness can be derived to quantify reactivity. bhu.ac.in

Table 2: Representative Predicted Frontier Orbital Energies and Reactivity Descriptors (Note: These values are illustrative examples and not from a published computational study on this specific molecule.)

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.8 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.9 eV
HOMO-LUMO Energy GapΔE5.9 eV
Ionization Potential (I ≈ -EHOMO)I6.8 eV
Electron Affinity (A ≈ -ELUMO)A0.9 eV
Chemical Hardness (η = (I-A)/2)η2.95 eV

Molecular Electrostatic Potential (MEP) Mapping for Visualizing Charge Distribution and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with colors indicating different potential values. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netacs.org

For this compound, the MEP map would be expected to show a deep red region around the carbonyl oxygen atom of the acetate group, identifying it as the primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net The fluorine atoms would also contribute to the negative potential on the aromatic ring. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would appear as regions of positive potential (blue), making them potential sites for nucleophilic interaction.

Quantum chemistry can predict spectroscopic data, which is essential for structure elucidation when compared with experimental results. nih.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ufv.br These predicted shifts help in the assignment of complex experimental NMR spectra. vanderbilt.edu

Similarly, as mentioned in section 4.1.1, DFT can calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net Theoretical IR spectra for this compound would show characteristic peaks for the C=O stretch of the ester (typically around 1750 cm⁻¹), C-O stretches, and vibrations associated with the difluoro-substituted benzene (B151609) ring. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each vibrational mode. nih.gov

Table 3: Representative Comparison of Predicted vs. Experimental IR Frequencies (Note: Theoretical values are illustrative. Experimental values are typical for the functional groups and not specific to this molecule.)

Vibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch31003100-3000
C=O Stretch (Ester)17551750-1735
Aromatic C=C Stretch15901600-1585
C-O Stretch (Ester)12201250-1200
C-F Stretch11801250-1000

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations apply classical mechanics to model the movements of atoms and molecules, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. acs.orgrsc.org

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or chloroform) and applying a force field (a set of parameters describing the potential energy of the system). The simulation would then track the trajectory of each atom over a period of nanoseconds or longer. The results would reveal the molecule's preferred conformations, the rotational freedom of the acetate group relative to the phenyl ring, and the specific interactions (like hydrogen bonds) it forms with solvent molecules. This information is crucial for understanding its solubility and behavior in a solution, which quantum mechanical calculations in a vacuum cannot fully capture. nih.govhbni.ac.in

Computational Approaches to Elucidating Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. rsc.org This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding why a particular pathway is favored over another.

For this compound, a common reaction to study would be the hydrolysis of the ester group to form 2,3-difluorophenol (B1222669) and acetic acid. DFT calculations could be used to model the step-by-step mechanism, whether it is acid-catalyzed or base-catalyzed. For example, in a base-catalyzed hydrolysis, computations would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the 2,3-difluorophenoxide leaving group. Such studies provide a fundamental understanding of the molecule's chemical stability and reactivity in different chemical environments.

Transition State Localization and Calculation of Reaction Energy Barriers

No specific data found in the literature for this compound.

Detailed Analysis of Reaction Pathways and Intermediate Species

No specific data found in the literature for this compound.

Studies on Chiroptical Properties of Enantiomerically Enriched this compound Derivatives

No specific data found in the literature for this compound.

Role of 2,3 Difluorophenyl Acetate As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Substituted Difluorophenyl Derivatives

The strategic position of the acetate (B1210297) group and the fluorine atoms allows for a variety of chemical modifications, enabling the synthesis of diverse difluorophenyl compounds.

The acetate group is readily transformed into other key functional groups, providing access to a range of 2,3-difluorophenyl derivatives.

Hydrolysis: The ester functionality of 2,3-difluorophenyl acetate can be easily cleaved under basic or acidic conditions to yield 2,3-difluorophenol (B1222669). This hydrolysis is a fundamental transformation, often representing the initial step for subsequent reactions on the aromatic ring or for the synthesis of ether derivatives. The resulting phenol (B47542) is a crucial intermediate in its own right. The reaction is typically carried out using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent.

Amidation: Direct conversion of this compound to N-substituted amides can be achieved through aminolysis. This reaction involves heating the ester with a primary or secondary amine. However, direct aminolysis of simple esters can be inefficient. A more common and effective strategy involves a two-step process: initial hydrolysis to 2,3-difluorophenol, followed by conversion to an activated carboxylic acid derivative (like an acyl chloride) and subsequent reaction with an amine. Alternatively, modern catalytic methods using Lewis acids can facilitate direct amidation reactions between esters and amines under milder conditions. nih.govmdpi.comnih.govluxembourg-bio.com

Reduction: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation. The reaction effectively converts this compound into 2-phenylethanol (B73330) derivatives, although the primary product after workup would be 2,3-difluorophenol and ethanol, as the ester is cleaved. To obtain 1-(2,3-difluorophenyl)ethanol, one would typically start from 2,3-difluoroacetophenone. The direct reduction of the acetate to an ethyl group is not a standard transformation.

TransformationReagents and ConditionsProduct
Hydrolysis NaOH or KOH, H₂O/Methanol, Reflux2,3-Difluorophenol
Amidation 1. NaOH, H₂O (Hydrolysis) 2. SOCl₂ 3. R¹R²NHN,N-Disubstituted-2,3-difluorobenzamide
Reduction LiAlH₄, THF, 0°C to rt2,3-Difluorophenol and Ethanol

The difluorophenyl ring itself is a substrate for various substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic Aromatic Substitution (SEAr): The electronic properties of the substituents on the ring dictate the position of further substitution. The acetate group (-OAc) is an activating, ortho, para-director. The two fluorine atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directing due to resonance effects. wikipedia.orguci.eduuci.edu The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the acetate group. However, the deactivating nature of the fluorine atoms means that forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. wikipedia.orgnih.govmasterorganicchemistry.com

SEAr ReactionTypical ReagentsPotential Product(s)
Nitration HNO₃, H₂SO₄2,3-Difluoro-4-nitrophenyl acetate / 2,3-Difluoro-6-nitrophenyl acetate
Bromination Br₂, FeBr₃4-Bromo-2,3-difluorophenyl acetate
Acylation RCOCl, AlCl₃4-Acyl-2,3-difluorophenyl acetate

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo SNAr. wikipedia.orgchemistrysteps.com While the fluorine atoms themselves can act as leaving groups, this typically requires activation by potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine. wikipedia.orgnih.govyoutube.com Therefore, after an initial electrophilic nitration of this compound, the resulting nitro-substituted compound could become a substrate for SNAr, where a nucleophile displaces one of the fluorine atoms.

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are central to medicinal chemistry and materials science. researchgate.netfrontiersin.orgmdpi.com Derivatives of this compound serve as key starting materials for the synthesis of various heterocyclic systems.

The 2,3-difluorophenyl moiety is incorporated into a variety of nitrogen-containing heterocycles, which often exhibit significant biological activity. frontiersin.orgnih.gov The synthesis usually begins with a derivative of this compound, such as 2,3-difluoroaniline (B47769) or 2,3-difluorobenzaldehyde. For example, 2,3-difluoroaniline can be used to construct quinoline, quinoxaline, or benzimidazole (B57391) ring systems through condensation reactions with appropriate diketones, dicarbonyls, or carboxylic acids, respectively.

Similarly, derivatives of this compound are used to create oxygen and sulfur-containing heterocycles. pku.edu.cndigitellinc.comnih.govnih.govorganic-chemistry.org

Oxygen-Containing Heterocycles: 2,3-Difluorophenol, obtained from the hydrolysis of the acetate, is a common precursor for benzofurans. semanticscholar.orgnih.gov For instance, palladium-catalyzed cyclization of 2,3-difluorophenol with alkynes can lead to the formation of substituted benzofurans.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles like benzothiophenes can also start from derivatives of this compound. organic-chemistry.orgopenmedicinalchemistryjournal.com This might involve converting 2,3-difluorophenol to a thiophenol derivative, which can then undergo cyclization reactions to form the benzothiophene (B83047) core.

Participation in Modern Organic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a typical coupling partner, it can be readily converted into substrates suitable for such reactions.

To participate in coupling reactions, the 2,3-difluorophenyl moiety usually needs to be functionalized with either a halide/triflate (for oxidative addition) or a boronic acid/ester (for transmetalation).

Conversion to a Triflate: The phenol obtained from the hydrolysis of this compound can be reacted with triflic anhydride (B1165640) (Tf₂O) to form 2,3-difluorophenyl triflate. Aryl triflates are excellent substrates for a wide range of coupling reactions, including Suzuki, Heck, and Sonogashira couplings.

Introduction of a Halogen: Electrophilic halogenation of the aromatic ring, as described in section 5.1.2, can introduce a bromine or iodine atom. The resulting aryl halide is a classic substrate for numerous cross-coupling reactions.

Synthesis of Boronic Acid Derivatives: A bromo-2,3-difluorophenyl derivative can be converted into the corresponding boronic acid or boronic ester via lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080). This boronic acid derivative can then be used in Suzuki couplings with various aryl or vinyl halides.

Coupling ReactionRequired Precursor from this compoundTypical Catalyst/Reagents
Suzuki Coupling 2,3-Difluorophenyl triflate or 4-Bromo-2,3-difluorophenolPd(PPh₃)₄, Base
Heck Coupling 2,3-Difluorophenyl triflate or 4-Bromo-2,3-difluorophenolPd(OAc)₂, Ligand, Base
Sonogashira Coupling 2,3-Difluorophenyl triflate or 4-Bromo-2,3-difluorophenolPd(PPh₃)₄, CuI, Base

Cross-Coupling Methodologies for Aryl-Aryl or Aryl-Alkyl Bond Formation

Aryl acetates, including this compound, are generally unreactive as direct substrates in standard palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions. This is because the acetate group is a poor leaving group compared to halides (I, Br, Cl) or triflates. However, this compound is an excellent and stable precursor to 2,3-difluorophenol, which can be readily converted into a highly reactive triflate ester. This two-step sequence positions this compound as a key starting material for accessing versatile cross-coupling partners.

The transformation involves:

Hydrolysis: The acetate group is easily removed under basic or acidic conditions to yield 2,3-difluorophenol.

Triflation: The resulting phenol is then treated with triflic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to form 2,3-difluorophenyl triflate.

This aryl triflate is an excellent electrophile for a wide range of palladium-catalyzed cross-coupling reactions. acs.orgacs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Aryl triflates readily couple with arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. acs.orgorganic-chemistry.org Catalyst systems such as those generated from Pd(OAc)₂ with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) are effective for these transformations, often proceeding under mild, room-temperature conditions. organic-chemistry.org

Heck Reaction: The Heck reaction, which forms a carbon-carbon bond between an aryl electrophile and an alkene, is also highly effective with aryl triflates. libretexts.org Palladium catalysts, often in combination with specific phosphine ligands, facilitate the coupling of aryl triflates with various alkenes to produce substituted styrenes and other vinylated aromatics. libretexts.orgnih.gov The reaction demonstrates excellent trans selectivity. acs.org

The following table summarizes the indirect role of this compound in these key cross-coupling reactions.

Table 1: Cross-Coupling Strategies Involving this compound as a Precursor

Reaction Type Intermediate Coupling Partner Typical Catalyst/Reagents Bond Formed
Suzuki-Miyaura 2,3-Difluorophenyl Triflate Arylboronic Acid Pd(OAc)₂ / PCy₃, Base Aryl-Aryl

Other Carbon-Carbon Bond Forming Reactions

In contrast to its indirect role in cross-coupling, this compound can be used directly in other significant carbon-carbon bond-forming reactions, namely the Fries rearrangement and directed ortho metalation.

Fries Rearrangement: The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst (e.g., AlCl₃, BF₃, TiCl₄) or a strong Brønsted acid. byjus.comchemistrylearner.comwikipedia.orgorganic-chemistry.org In this reaction, the acetyl group of this compound migrates from the phenolic oxygen to a carbon atom on the aromatic ring, forming a new C-C bond. byjus.comwikipedia.org

The reaction mechanism is widely accepted to proceed through the formation of an acylium carbocation intermediate. byjus.comwikipedia.orgsarthaks.com The Lewis acid coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen. byjus.com This polarizes the C-O bond, leading to the generation of a free acylium ion that then attacks the aromatic ring via electrophilic aromatic substitution. byjus.comwikipedia.org

A key feature of the Fries rearrangement is its regioselectivity, which can be controlled by reaction conditions such as temperature and solvent. byjus.comwikipedia.orgaakash.ac.in

Low temperatures (≤ 60°C) and polar solvents favor the formation of the para-hydroxyacetophenone isomer (thermodynamically controlled). byjus.comwikipedia.orgaakash.ac.in

High temperatures (≥ 160°C) and non-polar solvents favor the ortho-hydroxyacetophenone isomer (kinetically controlled). byjus.comwikipedia.orgpw.live The ortho product can form a more stable bidentate complex with the Lewis acid catalyst. wikipedia.org

Directed ortho Metalation (DoM): Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction uses a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming a stabilized aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with a variety of carbon-based electrophiles (e.g., aldehydes, ketones, CO₂) to create a new carbon-carbon bond. The heteroatom of the DMG acts as a Lewis base, coordinating to the lithium cation and positioning the base for regioselective proton abstraction. wikipedia.org While strong DMGs include amides and carbamates, other oxygen-containing functionalities can also direct lithiation. The carbonyl oxygen of the acetate group in this compound can serve this directing function, enabling the formation of a lithiated species ortho to the acetate group, which can subsequently be functionalized.

Table 2: Direct C-C Bond Forming Reactions with this compound

Reaction Reagents Product Type Key Features
Fries Rearrangement Lewis Acid (e.g., AlCl₃) Hydroxy difluoroacetophenone Regioselectivity controlled by temperature and solvent. byjus.comwikipedia.org

Stereoselective Transformations and Asymmetric Synthesis Utilizing this compound Derivatives

While this compound is an achiral molecule, it serves as an excellent starting point for the synthesis of chiral molecules through stereoselective transformations of its derivatives. A powerful strategy involves leveraging the prochiral ketones generated from the Fries rearrangement.

The ortho- or para-hydroxy difluoroacetophenones produced via the Fries rearrangement are prochiral. The ketone carbonyl group can be reduced to a secondary alcohol, creating a new stereocenter. The asymmetric reduction of such prochiral ketones is a well-established and highly effective method for producing enantiomerically enriched chiral alcohols, which are valuable building blocks in pharmaceutical synthesis. nih.govnih.govwikipedia.org

Several powerful catalytic systems are available for this transformation:

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst in combination with borane (B79455) (BH₃) to reduce ketones with high enantioselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org The catalyst, which has a rigid chiral structure, coordinates to both the borane and the ketone, forcing the hydride transfer to occur selectively to one face of the carbonyl group. nrochemistry.com

Noyori Asymmetric Hydrogenation: This reaction employs chiral ruthenium(II) catalysts, such as those containing the BINAP ligand, to catalyze the hydrogenation of ketones with high efficiency and excellent enantioselectivity. chem-station.comnih.govnrochemistry.com These catalysts are highly chemoselective, reducing ketones in the presence of other functional groups. nih.gov

The resulting chiral 1-(hydroxydifluorophenyl)ethanols are versatile intermediates. The presence of both the fluorine atoms and the newly created chiral hydroxyl group makes them valuable synthons for complex, biologically active molecules. nih.gov

Table 3: Asymmetric Synthesis Pathway from this compound

Step Reaction Starting Material Product Key Transformation
1 Fries Rearrangement This compound Prochiral hydroxy difluoroacetophenone C-C Bond Formation

Potential Research Applications of 2,3 Difluorophenyl Acetate in Specialized Chemical Fields

Contributions to Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them valuable building blocks for advanced materials.

Role in the Synthesis of Functional Organic Materials

While direct applications of 2,3-difluorophenyl acetate (B1210297) as a monomer are not extensively documented, its structural motifs are relevant in the synthesis of functional organic materials. For instance, the 2,3-difluorophenyl group is a component in the synthesis of novel liquid crystals. rsc.org Specifically, it has been incorporated into 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanes, which exhibit wide temperature ranges for smectic A and nematic phases, crucial for display technologies. rsc.org The presence of the difluorophenyl unit contributes to the negative dielectric anisotropy and low birefringence of these materials. rsc.org

The broader class of fluorinated phenyls is also integral to the development of nonlinear optical (NLO) materials. The introduction of electron-withdrawing fluorine atoms can enhance the hyperpolarizability of molecules, a key parameter for NLO activity. Although specific studies on 2,3-difluorophenyl acetate in NLO are scarce, research on related fluorinated compounds suggests that the difluorophenyl scaffold could be a valuable component in designing new chromophores for NLO applications.

In polymer science, fluorinated monomers are used to create polymers with low surface energy, high thermal stability, and chemical resistance. Fluorinated acrylates and methacrylates, for example, are polymerized to form materials with these desirable properties. While this compound is not a monomer in itself, it can be a precursor to fluorinated monomers through further chemical modification.

Table 1: Examples of Functional Organic Materials Incorporating Difluorophenyl Moieties

Material TypeSpecific Example Structure Containing Difluorophenyl GroupKey Properties
Liquid Crystals 2-(2,3-Difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxanesWide temperature range smectic A and/or nematic phases, negative dielectric anisotropy (Δε), low birefringence (Δn) rsc.org
Polymers Poly(fluorinated acrylates)Low surface energy, high thermal stability, chemical resistance
Nonlinear Optical (NLO) Materials Chromophores with fluorinated phenyl groupsEnhanced hyperpolarizability

Exploration of Structure-Property Relationships for Designing Materials with Tunable Electronic or Optical Characteristics

The systematic substitution of fluorine atoms on a phenyl ring allows for the fine-tuning of a molecule's electronic and optical properties. The position of the fluorine atoms in this compound influences the electron distribution within the aromatic ring, which in turn affects the molecule's dipole moment, polarizability, and intermolecular interactions.

In the context of liquid crystals, the placement of fluorine atoms on the phenyl ring is a well-established strategy for modifying properties such as dielectric anisotropy and birefringence. rsc.org This allows for the design of liquid crystal mixtures with specific characteristics for various display applications.

For NLO materials, the relationship between the molecular structure and the NLO response is critical. The introduction of fluorine atoms can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption spectrum and nonlinear optical coefficients. Theoretical and experimental studies on fluorinated organic molecules have demonstrated the significant impact of fluorine substitution on these properties.

Utility in Medicinal Chemistry Research as a Synthetic Precursor

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered acidity or basicity. nih.gov

Intermediate in the Development of Fluorine-Containing Scaffolds for Drug Discovery Programs

This compound can serve as a valuable intermediate in the synthesis of more complex fluorine-containing molecules for drug discovery. The acetate group can be hydrolyzed to the corresponding phenol (B47542), which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The difluorophenyl moiety can be a key component of pharmacologically active compounds.

The introduction of fluorine into drug candidates is a common strategy to improve their pharmacokinetic and pharmacodynamic profiles. nih.gov Fluorine's high electronegativity can influence the acidity of nearby functional groups and alter the molecule's conformation, which can lead to improved target binding. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways and increase the drug's half-life.

Facilitation of Structure-Activity Relationship (SAR) Studies through Systematic Analog Synthesis

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal efficacy and selectivity.

This compound can be a useful starting material for the synthesis of a series of analogs for SAR studies. The difluorophenyl ring can be further functionalized at different positions, or the acetate group can be replaced with other functional groups. This allows for a systematic exploration of the chemical space around a lead compound, helping to elucidate the SAR and guide the design of more potent and selective drug candidates. The use of fluorinated building blocks like this compound in SAR studies is particularly valuable for understanding the role of fluorine in molecular recognition and metabolism. nih.gov

Table 2: Role of Fluorine in Drug Design

Property Influenced by FluorineEffect on Drug Candidate
Metabolic Stability Increased due to the strength of the C-F bond, blocking metabolic attack. nih.gov
Binding Affinity Can be enhanced through favorable interactions with the target protein. nih.gov
Lipophilicity Increased, which can affect cell membrane permeability and bioavailability.
pKa Altered acidity or basicity of nearby functional groups, which can impact solubility and target interactions.

Investigations in Environmental Chemistry

The environmental fate and impact of fluorinated organic compounds are of growing interest in environmental chemistry. While specific studies on the environmental chemistry of this compound are not widely available, the general principles governing the behavior of fluorinated aromatics in the environment can be considered.

The presence of the strong carbon-fluorine bond can make these compounds resistant to degradation, potentially leading to their persistence in the environment. Research in this area would focus on understanding the potential for bioaccumulation, the pathways of degradation (both biotic and abiotic), and the potential toxicity of this compound and its degradation products.

Investigations might involve laboratory studies to determine its persistence in soil and water, as well as its susceptibility to microbial degradation. Additionally, computational modeling could be used to predict its environmental distribution and potential for long-range transport.

Studies on the Chemical and Biochemical Degradation Pathways of Fluorinated Aromatic Esters as Model Xenobiotics

This compound serves as a significant model compound in the study of xenobiotics, particularly in understanding the degradation pathways of fluorinated aromatic esters. These compounds are of increasing environmental interest due to the widespread use of organofluorine compounds in pharmaceuticals and agrochemicals. nih.govacs.org The inherent stability of the carbon-fluorine bond often renders these molecules resistant to degradation. wikipedia.orgwikipedia.org

Research into the degradation of such compounds focuses on identifying the initial steps of metabolic attack. For esters like this compound, the ester linkage provides a chemically reactive site susceptible to enzymatic hydrolysis. nih.gov This initial hydrolytic cleavage is a common strategy in microbial degradation, bypassing the need for direct attack on the highly stable C-F bond. nih.gov The hydrolysis of this compound would yield 2,3-difluorophenol (B1222669) and acetic acid, with the latter being readily assimilated into central metabolic pathways.

Subsequent degradation hinges on the fate of the resulting 2,3-difluorophenol. The presence of multiple fluorine atoms on the aromatic ring is known to deactivate it towards further oxidative metabolism. nih.gov However, microorganisms have evolved various enzymatic mechanisms to tackle halogenated aromatics. Key enzymatic reactions involved in the degradation of halogenated aromatic compounds include:

Hydrolysis: The initial cleavage of the ester bond.

Oxygenation: Mono- and dioxygenase enzymes can hydroxylate the aromatic ring, a critical step for dearomatization and ring cleavage. This step is often hindered by fluorine substituents.

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can remove halogen substituents from an aromatic ring. While observed for other halogens, reductive defluorination is less common.

Studies on monofluorinated compounds have shown that biodegradation is possible, but much remains to be understood about the microbial mechanisms for degrading polyfluorinated aromatics. nih.govresearchgate.net Research using model compounds like this compound helps elucidate the specific enzymes and genetic pathways involved, the influence of fluorine substitution patterns on degradation rates, and the formation of intermediate metabolites.

Enzymatic ProcessDescriptionRelevance to Fluorinated Aromatic Esters
Ester HydrolysisCleavage of the ester bond (C-O) by hydrolase enzymes to form an alcohol and a carboxylic acid.Considered a primary and energetically favorable initial step in the biodegradation of compounds like this compound, forming 2,3-difluorophenol and acetic acid. nih.gov
Aromatic HydroxylationIntroduction of hydroxyl (-OH) groups onto the aromatic ring by oxygenase enzymes.A crucial step for destabilizing the aromatic ring, but the high electronegativity of fluorine can make this process challenging for microbial enzymes. nih.gov
Ring CleavageOpening of the aromatic ring, typically by dioxygenases, after hydroxylation.The ultimate step in mineralization, leading to aliphatic intermediates that can enter central metabolic pathways. The stability of the fluorinated ring poses a significant barrier.

Research into the Environmental Fate and Transformation Mechanisms of Related Compounds

The study of this compound is also pivotal for understanding the environmental fate and transformation of the broader class of fluorinated aromatic compounds. Due to the exceptional strength of the carbon-fluorine bond, many organofluorine compounds are highly persistent in the environment, earning them the moniker "forever chemicals". wikipedia.orgwikipedia.orgnih.gov Their resistance to natural degradation processes can lead to long-term accumulation in soil, water, and biological tissues. wikipedia.orgnih.gov

Research in this area investigates several key aspects of the environmental lifecycle of these compounds:

Persistence: The primary characteristic of many fluorinated compounds is their resistance to abiotic (e.g., photolysis, hydrolysis) and biotic degradation. While the ester linkage in this compound is a point of vulnerability, the resulting 2,3-difluorophenol is expected to be significantly more persistent. Studies on fluorophenols have shown them to be recalcitrant, especially under anaerobic conditions. nih.gov

Transformation Products: Identifying the metabolites or transformation products is crucial for a complete environmental risk assessment. The hydrolysis of this compound to 2,3-difluorophenol is a key transformation. Further reactions are slow, but potential pathways could involve microbial hydroxylation or other modifications of the aromatic ring. It is important to determine if these transformation products are more or less toxic and persistent than the parent compound. nih.gov

Bioaccumulation: The tendency of a chemical to be absorbed by and concentrated in living organisms. The properties of fluorinated compounds can lead to their bioaccumulation in food webs, posing a risk to wildlife and human health. wikipedia.orgnih.gov

Mobility and Transport: Understanding how these compounds move through different environmental compartments (air, water, soil) is essential. Fluorinated compounds can be mobile in water and can be subject to long-range atmospheric transport, leading to global contamination. nih.gov

Studies on compounds related to this compound, such as fluorobenzoates, have shown that degradation is possible under specific conditions. For example, some fluorobenzoate isomers can be completely mineralized by denitrifying bacteria, whereas they remain recalcitrant under methanogenic or sulfate-reducing conditions. nih.gov This highlights the critical role of the specific microbial communities and local redox conditions in determining the environmental fate of these xenobiotics.

Compound ClassObserved Environmental BehaviorReference
FluorophenolsGenerally recalcitrant to degradation, particularly under various anaerobic conditions (methanogenic, sulfate-reducing, iron-reducing). nih.gov
FluorobenzoatesSome isomers (e.g., 2-fluoro and 4-fluorobenzoate) are biodegradable under denitrifying conditions but are recalcitrant under other anaerobic conditions. nih.gov
Per- and Polyfluoroalkyl Substances (PFAS)Extremely persistent, bioaccumulative, and subject to long-range environmental transport. Known as "forever chemicals". wikipedia.orgwikipedia.orgnih.gov
Fluorinated PharmaceuticalsOften designed for stability, leading to recalcitrance in the environment and potential for partial metabolism into other persistent fluorinated compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-difluorophenyl acetate, and how do reaction conditions influence yield?

Answer: A two-step synthesis is commonly employed:

Esterification : React 2,3-difluorophenyl acetic acid with methanol under acidic catalysis (e.g., H₂SO₄).

Hydrolysis : Treat the intermediate ester (e.g., methyl 2-(2,3-difluorophenyl)acetate) with NaOH at 60°C for 1 hour, followed by acidification to isolate the final product .

  • Critical Parameters : Temperature control during hydrolysis (60°C) and stoichiometric ratios of NaOH are crucial to avoid side reactions (e.g., decarboxylation).
  • Yield Optimization : A 72% yield was reported using this method, with purity confirmed via ¹H-NMR (δ 3.75 ppm for methylene protons) .

Q. How can researchers validate the identity and purity of this compound using spectroscopic and chromatographic methods?

Answer:

  • LCMS : Monitor the molecular ion peak ([M+H]⁺) at m/z 597–921, depending on derivatives (e.g., in pyrrolo-pyridazine carboxamide analogs) .
  • HPLC : Retention times (e.g., 1.01–1.52 minutes under SQD-FA05 conditions) and baseline separation ensure purity .
  • ¹H-NMR : Key signals include aromatic protons (δ 7.01–7.06 ppm for ortho/meta fluorines) and acetate methyl groups (δ 3.75 ppm) .

Q. What factors influence the stability of this compound under storage and reaction conditions?

Answer:

  • Hydrolytic Sensitivity : The acetate group is prone to hydrolysis in aqueous basic conditions. Store under inert atmospheres (N₂/Ar) at –20°C .
  • Fluorine Effects : The electron-withdrawing fluorines enhance electrophilicity, making the compound reactive in nucleophilic environments (e.g., amines, alcohols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., LCMS vs. NMR) for this compound derivatives?

Answer:

  • Cross-Validation : Use orthogonal techniques:
    • LCMS-HRMS : Confirm exact mass (e.g., m/z 411.5 [M+H]⁺ for methylated derivatives) .
    • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by fluorine spin-spin coupling .
  • Case Study : In Example 419 (EP 4374877), discrepancies between HPLC retention time (1.01 min) and LCMS data were resolved by adjusting mobile phase pH to minimize ionization effects .

Q. What strategies optimize regioselectivity in reactions involving this compound as a building block?

Answer:

  • Directed Ortho-Metalation : Use fluorine as a directing group in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions at the 4-position of the phenyl ring show >80% regioselectivity .
  • Protection/Deprotection : Temporarily protect the acetate group as a tert-butyl ester to prevent unwanted acyl transfer during amide bond formation .

Q. How does fluorine substitution at the 2,3-positions impact pharmacological activity in drug candidates derived from this compound?

Answer:

  • Bioavailability : Fluorine enhances lipophilicity (logP) and metabolic stability by blocking cytochrome P450 oxidation sites .
  • Case Study : In EP 4374877, a derivative with this compound exhibited improved binding affinity (IC₅₀ = 12 nM) to kinase targets compared to non-fluorinated analogs .

Q. What advanced analytical methods are recommended for characterizing trace impurities in this compound?

Answer:

  • UPLC-QTOF-MS : Detect impurities at <0.1% levels using high-resolution mass spectrometry.
  • Headspace GC-MS : Identify volatile byproducts (e.g., acetic acid) from incomplete esterification .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases).
  • QSAR Models : Correlate fluorine’s electronegativity with inhibitory potency (e.g., R² = 0.89 for a series of analogs) .

Methodological Considerations

  • Data Contradictions : Always cross-reference spectral data with synthetic steps (e.g., unexpected m/z peaks may indicate residual borane-pyridine complexes from reduction steps ).
  • Safety Protocols : Use explosion-proof equipment for reactions involving borane or pyridine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.